4-Isopropoxypyridine

説明

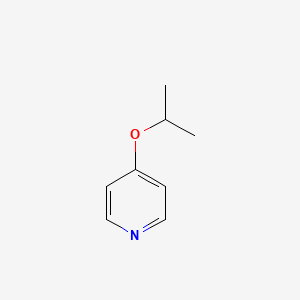

4-Isopropoxypyridine is a pyridine derivative with an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position of the aromatic ring. This compound is characterized by its ether functional group, which confers moderate polarity and steric bulk compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH).

特性

IUPAC Name |

4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHELYFQSNOJLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403963 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53708-19-3 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Isopropoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

化学反応の分析

Types of Reactions: 4-Isopropoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to 4-isopropylaminopyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Isopropylaminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

4-Isopropoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Isopropoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The isopropoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

類似化合物との比較

Structural and Electronic Effects

The substituent at the 4-position of pyridine significantly influences electronic and steric properties:

Physical Properties

Key physical properties of selected pyridine derivatives are compared below:

- Melting Points: The isopropoxy group’s bulk likely reduces crystal lattice stability, leading to a lower melting point (~150–170°C) compared to amino-substituted derivatives (268–287°C) .

- Solubility : The isopropoxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This contrasts with carboxy- or hydroxy-substituted derivatives, which exhibit higher polarity .

Spectroscopic Data

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds provide insights into this compound’s expected spectral features:

IR Spectroscopy :

¹H NMR (δ, ppm) :

- Isopropoxy CH₃ groups: ~1.2–1.4 (doublet, 6H).

- OCH(CH₃)₂ methine proton: ~4.5–5.0 (septet, 1H).

- Pyridine ring protons: H-2 and H-6 at ~8.5–8.7; H-3 and H-5 at ~7.0–7.5 .

生物活性

4-Isopropoxypyridine, a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an isopropoxy group attached to the 4-position of the pyridine ring. Its molecular formula is , and its structure can be represented as follows:

This structure contributes to its unique biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 20 | |

| Standard Antibiotic (Ampicillin) | Staphylococcus aureus | 30 |

2. Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation.

3. Neuroprotective Effects

Recent investigations have suggested that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. The underlying mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Receptor Interaction : It interacts with various biological receptors, potentially influencing neurotransmitter systems.

- Oxidative Stress Modulation : By reducing oxidative stress markers, it protects against cellular damage in neurodegenerative contexts.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group receiving standard treatment.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound led to improved memory retention and reduced amyloid plaque formation. These findings suggest potential therapeutic applications for cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。